Methyl 3-(2-aminophenoxy)prop-2-enoate
Description
Methyl 3-(2-aminophenoxy)prop-2-enoate is an α,β-unsaturated ester featuring a 2-aminophenoxy substituent. This structural motif combines an electron-rich aromatic amine with a conjugated ester system, rendering the compound valuable in medicinal chemistry and materials science. Its reactivity is influenced by the electron-donating amino group and the electrophilic α,β-unsaturated carbonyl, making it a candidate for Michael addition reactions or as a precursor in heterocyclic synthesis .
Properties
CAS No. |
917872-58-3 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 3-(2-aminophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11/h2-7H,11H2,1H3 |
InChI Key |
UESGBFKFBVNFNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=COC1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The vinylphosphonium-mediated method, pioneered by Yavari et al., involves the reaction of 2-aminophenol with methyl propiolate in the presence of triphenylphosphine (Ph₃P) under anhydrous conditions. The reaction proceeds via a tandem Michael addition-elimination mechanism:
- Nucleophilic Attack : The phenolic oxygen of 2-aminophenol attacks the β-carbon of methyl propiolate, facilitated by Ph₃P acting as a base.
- Vinylphosphonium Intermediate Formation : Ph₃P coordinates to the α-carbon, forming a transient phosphonium species that stabilizes the transition state.
- Elimination : The intermediate undergoes β-elimination, releasing Ph₃P=O and yielding the α,β-unsaturated ester.
The reaction is typically conducted in dichloromethane (DCM) at room temperature for 6–12 hours, achieving a 40% isolated yield of the (E)-isomer.
Optimization and Yield
Key parameters influencing yield include:
- Stoichiometry : A 1:1 molar ratio of 2-aminophenol to methyl propiolate minimizes side reactions.
- Solvent Polarity : Polar aprotic solvents like DMF increase reaction rates but reduce stereoselectivity.
- Ph₃P Loading : Substoichiometric Ph₃P (0.5 equiv) suffices to drive the reaction, though excess amounts (1.2 equiv) improve conversions.
The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4), affording a yellow oil.
Base-Catalyzed Condensation Approach
Reaction Design
An alternative method, adapted from Rh-catalyzed protocols, employs N-methylmorpholine (NMM) as a base to deprotonate 2-aminophenol, enabling direct conjugate addition to methyl propiolate. This one-pot reaction avoids phosphine oxides, simplifying purification:
Performance Metrics
Conducted in dichloromethane at 0°C to room temperature, this method achieves 68% yield after column chromatography (petroleum ether/ethyl acetate, 50:1). Advantages over the phosphine-mediated route include:
- Reduced Byproducts : No phosphine oxide waste.
- Faster Kinetics : Completion within 4–6 hours.
Comparative Analysis of Synthetic Methods
The base-catalyzed method offers superior yields and cleaner profiles, making it preferable for scale-up. However, the vinylphosphonium route remains valuable for accessing sterically hindered analogs.
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
- δ 7.70 (d, J = 14.4 Hz, 1H, CH=CO)
- δ 6.68–7.29 (m, 4H, aromatic H)
- δ 3.73 (s, 3H, OCH₃)
- δ 166.5 (COOCH₃)
- δ 149.1 (C–O aromatic)
- δ 140.9 (CH=CO)
Applications and Derivatives
Methyl 3-(2-aminophenoxy)prop-2-enoate serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminophenoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The substituents on the phenyl ring and the ester moiety significantly alter the physicochemical and reactive properties of prop-2-enoate derivatives. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., –NO₂, –CN): Enhance electrophilicity of the α,β-unsaturated system, promoting reactions like cycloadditions .
Crystallographic and Conformational Analysis
- Hydrogen Bonding: The amino group in this compound likely forms intermolecular H-bonds, influencing crystal packing. Similar patterns are observed in Etter’s graph set analysis for H-bonded networks .
- Conformation: Cyano-substituted derivatives (e.g., ) adopt syn-periplanar conformations (torsion angle = 3.2°), optimizing conjugation between the aryl and carbonyl groups .
Q & A
Q. What are the recommended methods for synthesizing Methyl 3-(2-aminophenoxy)prop-2-enoate, and how can reaction conditions be optimized?
Basic Research Question
A multi-step synthesis involving condensation reactions and purification via column chromatography is commonly employed. Key steps include:
- Amine activation : Reacting 2-aminophenol with a propiolic acid derivative under basic conditions.
- Esterification : Using methanol in the presence of acid catalysts to form the methyl ester.
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 ratio) to isolate the product.
Optimization : Adjusting temperature (55–65°C), solvent polarity, and catalyst loading (e.g., 1–5 mol% Pd) can improve yields .
Q. What safety protocols and handling practices are critical when working with this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts.
- Waste disposal : Segregate organic waste and use licensed disposal services .
- Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Basic Research Question
Q. How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?
Advanced Research Question
Graph-set analysis (e.g., Etter’s formalism) reveals:
Q. What computational strategies predict the compound’s biological activity and binding mechanisms?
Advanced Research Question
Q. How can researchers resolve discrepancies between experimental and computational structural data?
Advanced Research Question
- Validation : Compare DFT-optimized bond lengths/angles with X-ray data (e.g., C–C bonds: ±0.02 Å tolerance).
- Error sources : Address solvent effects in DFT (implicit vs. explicit models) and crystal lattice constraints.
- Software cross-check : Refine using multiple tools (e.g., Gaussian for DFT, Mercury for X-ray overlay) .
Q. What strategies enhance cell permeability for in vitro pharmacological studies?
Advanced Research Question
Q. How do competing reaction pathways impact synthesis yields, and how are intermediates characterized?
Advanced Research Question
Q. What are the best practices for validating purity in pharmaceutical research applications?
Advanced Research Question
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
